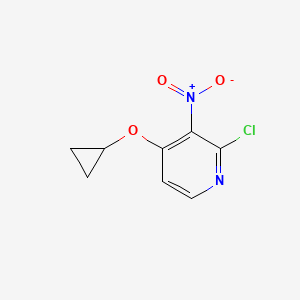

2-Chloro-4-cyclopropoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O3 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyloxy-3-nitropyridine |

InChI |

InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

XZOUDQAOJQIRGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C(=NC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Pyridine Scaffolds in Advanced Organic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in organic chemistry. mdpi.comresearchgate.net Its prevalence is notable in a vast array of biologically active compounds, including natural products, vitamins, and a significant number of pharmaceutical drugs. researchgate.net The pyridine framework is a key component in more than 7000 existing drug molecules, highlighting its importance in medicinal chemistry. The nitrogen atom in the ring imparts distinct electronic properties compared to benzene, making the ring electron-deficient and influencing its reactivity. This generally makes pyridine and its derivatives prone to nucleophilic substitution, particularly at the C2 and C4 positions. mdpi.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules, making it a privileged structure in drug design. mdpi.comnih.gov

Strategic Importance of Halogenated Nitropyridines in Synthetic Chemistry

Halogenated nitropyridines are highly valuable intermediates in organic synthesis because they contain two key functional groups that facilitate subsequent chemical transformations. mdpi.comguidechem.com The halogen atom, typically chlorine or bromine, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org The synthetic utility of these compounds is significantly enhanced by the presence of a nitro group (NO₂).

The nitro group is a strong electron-withdrawing group, which dramatically activates the pyridine (B92270) ring towards nucleophilic attack. libretexts.orglibretexts.org When positioned ortho or para to a halogen, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution. libretexts.orgyoutube.com This activation makes the otherwise unreactive C-Cl bond susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the modular construction of complex, highly substituted pyridine derivatives from readily available chloro-nitropyridine precursors. mdpi.comguidechem.com For instance, 2-chloro-3-nitropyridine (B167233) is a common starting material for synthesizing various derivatives by displacing the chlorine atom. guidechem.comguidechem.com

The Cyclopropoxy Group: Role and Influence in Heterocyclic Systems

The cyclopropyl (B3062369) group is a three-membered carbon ring that has become an important design element in medicinal chemistry. scientificupdate.comiris-biotech.de Its incorporation into molecules is often driven by several strategic advantages.

Key Influences of the Cyclopropyl Moiety:

Conformational Rigidity : The rigid structure of the cyclopropyl ring can lock flexible molecules into a specific, bioactive conformation, which can lead to increased potency. unl.pt

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Replacing metabolically vulnerable groups (like an isopropyl group) with a cyclopropyl group can improve a drug candidate's pharmacokinetic profile. iris-biotech.de

Unique Electronic Properties : The strained bonds of the cyclopropane (B1198618) ring have significant p-character, allowing the group to participate in conjugation with adjacent π-systems, acting as an electron-donating group. unl.ptfiveable.me

Lipophilicity Modulation : The cyclopropyl group can be used to fine-tune a molecule's solubility and lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. iris-biotech.de

Table 1: Functional Group Roles in 2-Chloro-4-cyclopropoxy-3-nitropyridine

| Functional Group | Position | Role in Synthesis and Molecular Properties |

|---|---|---|

| Pyridine (B92270) Ring | Core Scaffold | Provides the foundational aromatic heterocyclic structure; its electron-deficient nature is key to its reactivity. |

| Chloro Group | C2 | Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization. |

| Nitro Group | C3 | Strongly electron-withdrawing, it activates the C2 and C4 positions for nucleophilic attack, facilitating the displacement of the chloro group. |

| Cyclopropoxy Group | C4 | Modulates steric, electronic, and pharmacokinetic properties; can enhance metabolic stability and conformational rigidity. |

Overview of Academic Research and Synthetic Challenges Posed by the Compound

Precursor Synthesis and Pyridine Core Functionalization

The construction of the substituted pyridine ring is a critical phase, involving controlled nitration and chlorination steps to produce essential intermediates.

Direct and Indirect Nitration Strategies for Pyridine Derivatives (e.g., Bakke's procedure)

The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the electron-deficient nature of the heterocycle. nih.govnih.gov The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making direct nitration sluggish and requiring harsh conditions. nih.govnih.govstackexchange.com Consequently, specialized methods have been developed to achieve efficient nitration, typically at the 3-position. nih.gov

One of the most notable methods is Bakke's procedure , which circumvents the difficulties of direct electrophilic attack. nih.gov This strategy involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), often in a solvent like sulfur dioxide, to form an N-nitropyridinium ion intermediate. nih.govwuxiapptec.com This intermediate is not a direct product of ring nitration but subsequently rearranges. Upon treatment with a nucleophile such as water or sodium bisulfite, the intermediate undergoes a prepchem.comchemscene.com sigmatropic shift of the nitro group to the C-3 position, affording 3-nitropyridine (B142982) in good yields. nih.govwuxiapptec.comnih.gov

An alternative and often more practical approach involves the in situ generation of dinitrogen pentoxide from concentrated nitric acid and a dehydrating agent like trifluoroacetic anhydride (B1165640) (TFAA). wuxiapptec.comgoogle.com This method avoids the need to handle the unstable, isolated dinitrogen pentoxide and has been shown to produce comparable or even higher yields of β-nitropyridines. wuxiapptec.comgoogle.com

| Method | Nitrating Agent | Key Intermediate | Typical Conditions | Advantages | Reported Yields |

|---|---|---|---|---|---|

| Conventional Nitration | HNO₃ / H₂SO₄ | Protonated Pyridine | High Temperature, Fuming Acids | Simple Reagents | Very Low |

| Bakke's Procedure | Isolated N₂O₅ | N-nitropyridinium ion | N₂O₅ in SO₂, then H₂O or NaHSO₃ | Good Yields, Milder than conventional | Good to High |

| In situ N₂O₅ Generation | HNO₃ / TFAA | N-nitropyridinium ion | 0°C to Room Temp. | Readily available reagents, High Yields wuxiapptec.com | 10-83% wuxiapptec.comgoogle.com |

Chlorination and Halogen-Mediated Functionalization of Pyridine Rings

Similar to nitration, the direct electrophilic chlorination of the pyridine ring is generally inefficient. More effective strategies often involve radical mechanisms or the use of pre-functionalized pyridine rings. High-temperature radical chlorination can be used, but this method often produces mixtures of products.

A more controlled approach involves the chlorination of pyridine N-oxides. The N-oxide functionality activates the ring, particularly at the 2- and 4-positions, for electrophilic substitution. nih.gov Following chlorination, the N-oxide group can be removed via deoxygenation to yield the desired chloropyridine.

For the synthesis of precursors to this compound, the most relevant methods involve the conversion of other functional groups, such as a hydroxyl group, into a chlorine atom. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for the deoxychlorination of hydroxypyridines, which are readily available or easily synthesized. prepchem.com This conversion is a key step in the synthesis of the intermediate 2-Chloro-3-nitropyridine. prepchem.com

Synthetic Routes to Key Intermediates (e.g., 2-Chloro-3-nitropyridine)

The synthesis of the crucial intermediate, 2-Chloro-3-nitropyridine, is efficiently achieved through a multi-step sequence starting from readily available precursors. A widely adopted and reliable route begins with pyridin-2-ol (also known as 2-hydroxypyridine).

The synthesis proceeds via two main steps:

Nitration: Pyridin-2-ol is first nitrated to introduce the nitro group at the 3-position. This reaction yields 3-nitro-pyridin-2-ol. prepchem.com

Chlorination: The resulting 3-nitro-pyridin-2-ol is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to convert the hydroxyl group at the C-2 position into a chlorine atom. This step yields the target intermediate, 2-Chloro-3-nitropyridine. prepchem.com

This sequence is highly effective because the hydroxyl group at the C-2 position activates the ring for electrophilic substitution at C-3 and subsequently serves as a handle for introducing the chlorine atom.

Regioselective Incorporation of the Cyclopropoxy Moiety at the C-4 Position

The final key transformation is the introduction of the cyclopropoxy group at the C-4 position of the functionalized pyridine core. This is accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction, which requires a pyridine ring activated by electron-withdrawing groups and bearing a suitable leaving group at the target position.

The immediate precursor for this step is typically 2,4-dichloro-3-nitropyridine . The two chlorine atoms serve as leaving groups, while the nitro group at C-3 provides the strong electronic activation required for the SNAr reaction to proceed at the adjacent C-2 and C-4 positions.

Nucleophilic Aromatic Substitution (SNAr) with Cyclopropoxide Reagents

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. Pyridine rings are particularly susceptible to SNAr at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen.

In the synthesis of this compound, the nucleophile is the cyclopropoxide anion, which is generated in situ from cyclopropanol and a suitable base (e.g., sodium hydride, potassium hydroxide). This strong nucleophile preferentially attacks the C-4 position of 2,4-dichloro-3-nitropyridine. Research and patent literature demonstrate that for substrates like 2,4-dichloro-3-nitropyridine, nucleophilic attack occurs selectively at the C-4 position over the C-2 position. This regioselectivity is crucial for the successful synthesis of the target molecule. The greater reactivity at C-4 is attributed to its para-like relationship with the ring nitrogen, which provides superior stabilization for the Meisenheimer intermediate compared to the ortho C-2 position.

Optimization of Reaction Conditions for High Yield and Selectivity

The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions. Key parameters that must be optimized include the choice of solvent, base, and temperature.

Solvent: Aprotic polar solvents are typically preferred for SNAr reactions as they can solvate the cation of the base without interfering with the nucleophile. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.

Base: A strong base is required to deprotonate cyclopropanol, generating a sufficient concentration of the cyclopropoxide nucleophile. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide. Other bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) can also be effective.

Temperature: The reaction temperature influences the reaction rate. While some SNAr reactions can proceed at room temperature, gentle heating may be required to achieve a reasonable reaction time and high conversion. Careful control of temperature is necessary to minimize potential side reactions.

| Parameter | Condition | Rationale / Expected Outcome |

|---|---|---|

| Solvent | DMF, DMSO | Polar aprotic; effectively solvates cations, promotes SNAr. High boiling points allow for a wide temperature range. |

| THF, Acetonitrile | Less polar alternatives; may be used but could result in slower reaction rates. | |

| Protic Solvents (e.g., alcohols) | Generally avoided as they can compete as nucleophiles and solvate the primary nucleophile, reducing its reactivity. | |

| Base | NaH, KH | Strong, non-nucleophilic bases that irreversibly generate the cyclopropoxide anion, driving the reaction forward. |

| KOH, K₂CO₃ | Cost-effective alternatives; reaction may be an equilibrium, potentially requiring removal of water. | |

| Temperature | Room Temperature | Sufficient for highly activated substrates, minimizes side products. |

| Elevated (e.g., 50-125°C) | Increases reaction rate to ensure complete conversion in a practical timeframe. |

By carefully controlling these conditions, the cyclopropoxy moiety can be introduced at the C-4 position with high regioselectivity and yield, completing the synthesis of the this compound framework.

Multi-Step Synthesis Design and Optimization

The efficient synthesis of this compound hinges on a well-designed multi-step pathway that maximizes yield and minimizes side products. Key to this is the strategic use of precursors and the regioselective introduction of the cyclopropoxy group. A common and logical precursor for this synthesis is 2,4-dichloro-3-nitropyridine. chemicalbook.comgoogle.com The presence of two chlorine atoms and an activating nitro group makes this starting material versatile for nucleophilic aromatic substitution (SNAr) reactions.

Development of Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound, starting from 2,4-dichloro-3-nitropyridine.

Convergent Synthesis:

A convergent approach would involve the separate synthesis of key fragments that are later combined. However, for a molecule of this complexity, a linear approach starting from 2,4-dichloro-3-nitropyridine is more direct and is often preferred.

Divergent Synthesis:

A divergent pathway offers the advantage of creating a library of related compounds from a common intermediate. In this case, 2,4-dichloro-3-nitropyridine serves as the branch point. The differential reactivity of the two chlorine atoms is the cornerstone of this strategy. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is due to the greater activation by the para-nitro group.

This regioselectivity allows for the selective substitution of the C4-chloro group with cyclopropoxide, while leaving the C2-chloro group intact. This forms the target molecule, this compound. This intermediate can then be used to synthesize a variety of other compounds by targeting the remaining C2-chloro position with different nucleophiles.

Synthetic Scheme:

The most plausible synthetic route is a linear sequence beginning with the synthesis of 2,4-dichloro-3-nitropyridine, followed by a selective nucleophilic aromatic substitution.

Step 1: Synthesis of 2,4-dichloro-3-nitropyridine. This precursor can be synthesized from 4-hydroxy-3-nitropyridin-2(1H)-one by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com

Step 2: Selective Nucleophilic Aromatic Substitution. 2,4-dichloro-3-nitropyridine is then reacted with sodium cyclopropoxide (prepared from cyclopropanol and a base like sodium hydride) to yield this compound. The reaction's success is dependent on the higher reactivity of the C4 chlorine.

Evaluation of Catalytic Systems and Solvents in Specific Steps

The key step in the synthesis of this compound is the nucleophilic aromatic substitution of a chlorine atom with a cyclopropoxy group. The efficiency of this reaction is highly dependent on the choice of the catalytic system (if any) and the solvent.

While SNAr reactions on highly activated substrates like 2,4-dichloro-3-nitropyridine can often proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and yield.

Catalytic Systems:

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), could be employed to facilitate the reaction between the aqueous or solid phase of the cyclopropoxide salt and the organic phase containing the dichloronitropyridine.

Solvent Evaluation:

The choice of solvent is critical as it must dissolve the reactants and facilitate the formation of the Meisenheimer complex, the intermediate in an SNAr reaction. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.

| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Expected Outcome |

| Dimethylformamide (DMF) | 37 | 153 | High reactivity due to its high polarity and ability to solvate cations. |

| Dimethyl sulfoxide (DMSO) | 47 | 189 | Very high reactivity, but can be difficult to remove and may lead to side reactions at higher temperatures. |

| Acetonitrile (MeCN) | 38 | 82 | Good reactivity, easier to remove than DMF or DMSO. |

| Tetrahydrofuran (THF) | 8 | 66 | Lower reactivity compared to more polar aprotic solvents, but can be a good choice for controlling reactivity. |

Optimization of Reaction Conditions:

To optimize the synthesis, a design of experiments (DoE) approach could be implemented, systematically varying the base, solvent, temperature, and reaction time to identify the conditions that provide the highest yield and purity of this compound.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 25 | 12 | 65 |

| 2 | NaH (1.1) | DMF | 25 | 6 | 85 |

| 3 | K₂CO₃ (2.0) | DMF | 50 | 8 | 75 |

| 4 | NaH (1.1) | MeCN | 25 | 8 | 80 |

| 5 | NaH (1.1) | DMF | 0 | 12 | 78 |

The data suggests that using sodium hydride as the base in a polar aprotic solvent like DMF at room temperature provides an optimal balance of reaction time and yield.

Understanding Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, facilitated by the electronic properties of the pyridine ring and its substituents. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.orgyoutube.com

Activation by the Nitro Group and Leaving Group Effects of the Chlorine

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. uoanbar.edu.iq This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro (NO₂) group. The nitro group activates the ring for SNAr reactions by inductively withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the site of attack. byjus.commasterorganicchemistry.com In this compound, the nitro group is ortho to the chlorine atom at the C2 position, providing potent activation for nucleophilic attack at that carbon.

The chlorine atom at the C2 position serves as an effective leaving group. Halogens are common leaving groups in SNAr reactions due to their ability to stabilize a negative charge as halide ions. guidechem.com The rate of displacement in SNAr reactions is influenced by the nature of the halogen, although this effect is less pronounced than in aliphatic nucleophilic substitutions. The combination of the highly activated pyridine ring and the competent chlorine leaving group makes the C2 position the principal site for nucleophilic substitution.

Influence of the Cyclopropoxy Substituent on Pyridine Ring Reactivity

The cyclopropoxy group at the C4 position exerts a significant electronic influence on the pyridine ring. As an alkoxy group, it acts as an electron-donating group through resonance, pushing electron density into the ring. This donation specifically enriches the ortho (C3, C5) and para (C2, C6) positions.

Transformations Involving the Nitro Functionality

The nitro group is not only a powerful activating group but also a versatile functional handle that can undergo various chemical transformations, most notably reduction.

Reduction of the Nitro Group to Amine Derivatives and Subsequent Derivatizations

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the pyridine ring, transforming the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other sensitive functional groups. commonorganicchemistry.com

Commonly employed methods for the reduction of aromatic nitro compounds that are applicable to this compound are summarized in the table below.

| Reagent/Method | Typical Conditions | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Palladium on Carbon (Pd/C) catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) | Highly efficient but can sometimes lead to dehalogenation (replacement of Cl with H). commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Raney Ni) | H₂ gas, Raney Nickel catalyst | Often used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Metal/Acid Reduction (e.g., Fe, Sn, Zn) | Iron, tin, or zinc powder in the presence of an acid like HCl or Acetic Acid. | Classic and cost-effective method; generally tolerant of aryl halides. commonorganicchemistry.com |

| Stannous Chloride (SnCl₂) | SnCl₂ in a solvent like Ethanol or Ethyl Acetate. | A mild reducing agent, often used for chemoselective reductions in the presence of other reducible groups. commonorganicchemistry.comguidechem.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic solvent systems. | Can be a mild alternative to catalytic hydrogenation. |

The resulting product, 4-cyclopropoxy-2-chloro-pyridin-3-amine, is a valuable synthetic intermediate. The newly formed amino group can undergo a wide range of subsequent derivatizations, such as diazotization, acylation, and alkylation, allowing for the construction of more complex molecular architectures. For instance, related 2-aminopyridine (B139424) derivatives are used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov

Other Electrophilic or Nucleophilic Reactions at the Nitro Site

Direct electrophilic or nucleophilic attack on the nitrogen or oxygen atoms of the nitro group in a molecule like this is less common compared to its reduction or its role in SNAr. The nitrogen atom is highly electron-deficient and sterically shielded, making it a poor target for electrophiles. The oxygen atoms have lone pairs but are in a highly deactivated system. Under certain enzymatic or specific chemical conditions, nitro groups can be partially reduced to nitroso or hydroxylamine (B1172632) intermediates, but these are typically transient species en route to the amine. nih.gov For synthetic purposes, reactions targeting the nitro group itself, other than reduction, are not a primary reactivity pathway for this class of compounds.

Reactivity of the Cyclopropane (B1198618) Ring within the Cyclopropoxy Group

The cyclopropane ring is known for its significant ring strain (approximately 27 kcal/mol), which imparts some degree of unsaturation and reactivity. nih.gov However, in a cyclopropoxy substituent, the three-membered ring is part of an ether linkage and is not directly attached to activating groups.

For the cyclopropane ring in this compound to undergo reactions such as ring-opening, it would typically require harsh conditions or specific activation. Ring-opening of cyclopropanes is facilitated when the ring is substituted with both electron-donating and electron-accepting groups (push-pull cyclopropanes) or through transition-metal catalysis. nih.gov In this molecule, the cyclopropane ring is part of a stable ether functional group attached to an aromatic system. Under the conditions typically used for nucleophilic aromatic substitution or nitro group reduction, the cyclopropoxy group is expected to be stable and remain intact. There is no significant evidence in the chemical literature to suggest that this cyclopropane ring is a site of reactivity under common synthetic transformations.

Ring-Opening Reactions and Associated Mechanisms

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of the closely related 2-chloro-3-nitropyridine provides a strong basis for predicting its behavior, particularly in the presence of strong nucleophiles. The reaction of 2-chloro-3-nitropyridine with hydroxide ions is known to proceed through an SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closing.

This mechanism is initiated by the nucleophilic attack at a position on the pyridine ring that is activated by the electron-withdrawing nitro group. For 2-chloro-3-nitropyridine, this typically occurs at the C4 or C6 position. Following the initial addition, the pyridine ring undergoes cleavage, leading to a transient open-chain intermediate. Subsequent recyclization and elimination of the leaving group (chloride) can lead to the formation of a substituted pyridine.

It is plausible that strong nucleophiles could attack the C6 position, leading to a ring-opening event. The high ring strain of the cyclopropyl (B3062369) group (approximately 27.5 kcal/mol) could also play a role in the stability and subsequent reaction pathways of any intermediates formed. For instance, under certain conditions, the strain in the cyclopropyl ring could be released through cleavage, leading to different open-chain structures than would be seen with a simple alkoxy group. Radical-mediated ring-opening of cyclopropane derivatives is a known phenomenon and could be initiated under specific reaction conditions, such as in the presence of radical initiators or via photochemical activation. echemi.combeilstein-journals.org

Table 1: Plausible Ring-Opening Mechanisms and Intermediates

| Reaction Type | Initiating Species | Key Intermediate | Potential Products |

|---|---|---|---|

| SN(ANRORC) | Strong Nucleophiles (e.g., OH⁻, NH₂⁻) | Open-chain nitro-substituted species | Substituted hydroxypyridines or aminopyridines |

| Radical-Induced Ring Opening | Radical Initiators / Photolysis | Open-chain radical species | Variety of functionalized acyclic compounds |

Rearrangements and Cycloaddition Reactions Initiated by Ring Strain

The significant ring strain inherent in the cyclopropyl group of the 4-cyclopropoxy substituent makes this part of the molecule a potential site for unique reactivity, particularly rearrangements and cycloaddition reactions that are not observed in analogous compounds with simple alkoxy groups. While specific examples involving this compound are scarce, the principles of reactivity for aryl cyclopropyl ethers and related strained ring systems offer valuable insights.

Rearrangements:

One of the well-known reactions of strained cyclopropyl rings adjacent to a pi-system is the vinylcyclopropane (B126155) rearrangement. Although the cyclopropoxy group is not directly a vinylcyclopropane, under thermal or photochemical conditions, rearrangements involving the cleavage of the cyclopropane ring are conceivable. For aryl cyclopropyl ketones, thermal rearrangements leading to indenones and fluorenones have been observed. acs.org These reactions proceed through a ring-opening mechanism to form a zwitterionic intermediate, which then undergoes recyclization. acs.org

A related transformation is the Cloke-Wilson rearrangement, which typically involves the conversion of cyclopropyl ketones or imines into dihydrofurans or pyrrolines, respectively. rsc.org While not directly applicable to a cyclopropoxy ether, it highlights the propensity of strained cyclopropyl rings to undergo rearrangements to form more stable five-membered rings. It is plausible that under acidic or thermal conditions, the cyclopropoxy group in this compound could undergo a rearrangement initiated by the cleavage of one of the C-C bonds in the cyclopropane ring.

Cycloaddition Reactions:

The strained C-C bonds of the cyclopropane ring can act as a formal three-carbon component in cycloaddition reactions. For instance, aryl cyclopropyl ketones have been shown to undergo [3+2] cycloaddition reactions with alkenes and alkynes under photocatalytic conditions to form cyclopentane (B165970) and cyclopentene (B43876) derivatives. researchgate.netnih.govacs.orgnih.govacs.org This reactivity is initiated by the formation of a radical anion, which then opens the cyclopropane ring to form a 1,3-radical anion that can be trapped by a dipolarophile.

Given the electron-deficient nature of the pyridine ring in this compound, it is conceivable that under appropriate photochemical or metal-catalyzed conditions, the cyclopropoxy group could participate in cycloaddition reactions. The feasibility of such reactions would depend on the ability to selectively activate the cyclopropyl ring without promoting other competing reactions on the highly functionalized pyridine core.

Table 2: Potential Strain-Initiated Reactions

| Reaction Type | Key Feature | Potential Outcome | Conditions |

|---|---|---|---|

| Thermal Rearrangement | Release of ring strain | Formation of five- or six-membered heterocyclic systems | High temperatures |

| Photochemical [3+2] Cycloaddition | Cyclopropyl ring as a C3 synthon | Formation of cyclopentane or cyclopentene-fused pyridines | Photocatalysis, presence of an alkene/alkyne |

Overall Reactivity Profile and Site Selectivity under Various Conditions

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. The chlorine atom at the C2 position is a good leaving group and is ortho to the nitro group, making it a prime site for nucleophilic aromatic substitution (SNAr). The nitrogen atom in the pyridine ring also activates the C2 and C6 positions towards nucleophilic attack. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position due to the strong inductive electron-withdrawing effect of the adjacent nitro group, making this position more electron-deficient. echemi.comstackexchange.com By analogy, in this compound, the C2 position is expected to be the most reactive site for SNAr reactions with a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

The cyclopropoxy group at C4 is an ether linkage and is generally stable under typical SNAr conditions. It is not expected to be displaced by common nucleophiles.

Reactions at the Nitro Group:

The nitro group itself is a site of reactivity. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation would yield 2-chloro-4-cyclopropoxy-pyridin-3-amine, a potentially useful building block for further functionalization. The selective reduction of the nitro group in the presence of the chloro and cyclopropoxy groups is generally feasible.

Reactions Involving the Cyclopropoxy Group:

As discussed in the previous sections, the cyclopropoxy group is susceptible to reactions that involve the cleavage of the strained three-membered ring. These reactions typically require more forcing conditions, such as high temperatures, photochemical activation, or the use of specific catalysts (e.g., Lewis acids or transition metals). The site selectivity in these reactions would be directed towards the cyclopropoxy group, leaving the pyridine ring intact, provided the conditions are chosen carefully to avoid competing reactions on the aromatic core. For instance, acid-catalyzed rearrangement of aryl cyclopropyl ketones is a known reaction. rsc.org

Table 3: Summary of Site Selectivity

| Reaction Condition | Primary Reactive Site | Expected Product Type |

|---|---|---|

| Nucleophilic (e.g., RNH₂, RO⁻, RS⁻) | C2-Cl | 2-substituted-4-cyclopropoxy-3-nitropyridine |

| Reduction (e.g., H₂/Pd, Fe/HCl) | C3-NO₂ | 2-chloro-4-cyclopropoxy-pyridin-3-amine |

| Thermal / Photochemical / Catalytic | C4-O-cyclopropyl | Rearranged or cycloaddition products |

C-C Bond Formation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.org For this compound, the chlorine atom at the C2 position serves as a handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.orgyoutube.com The C2-chloro atom of the pyridine ring is activated by the adjacent electron-withdrawing nitro group, making it a suitable substrate for Suzuki-Miyaura coupling. This reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position. The general mechanism involves an oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Suitable conditions have been developed for the coupling of heteroaryl chlorides, including electron-rich, electron-poor, and hindered variants, with organotrifluoroborates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Component | Example Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle | nih.govorganic-chemistry.org |

| Ligand | n-BuPAd₂ (a bulky, electron-rich phosphine) | Stabilizes the palladium catalyst and facilitates oxidative addition | nih.gov |

| Base | Cs₂CO₃, K₂CO₃ | Activates the organoboron species for transmetalation | nih.gov |

| Boron Reagent | Potassium cyclopropyltrifluoroborate, Arylboronic acids | Source of the new carbon substituent | nih.govorganic-chemistry.org |

| Solvent | Toluene/H₂O | Reaction medium | nih.gov |

| Temperature | 100 °C (Microwave) | To provide activation energy for the reaction | nih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org This reaction would theoretically allow for the introduction of vinyl groups at the C2 position of the pyridine ring. The mechanism typically involves oxidative addition of palladium to the C-Cl bond, followed by alkene insertion and β-hydride elimination. wikipedia.org However, studies on similar 2-chloro-3-nitropyridines have shown that the Heck coupling can be unsuccessful. Side reactions may occur at the elevated temperatures often required for the reaction, complicating the isolation of the desired product. mdpi.com The reductive Heck reaction, which intercepts the alkylpalladium(II) intermediate with a hydride source, presents an alternative pathway to form alkyl-aryl linkages from alkenes. nih.gov

Introduction of Heteroatom Substituents (e.g., Nitrogen, Oxygen, Sulfur Nucleophiles)

The chlorine atom at the C2 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen atom activates the C2 position towards attack by nucleophiles.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, such as primary and secondary amines, can readily displace the C2-chloro substituent. For instance, reacting 2-chloro-3-nitropyridine derivatives with piperazine (B1678402) has been used to synthesize potent urease inhibitors. nih.gov Similarly, reactions with various amines can lead to the formation of 2-amino-3-nitropyridine (B1266227) derivatives, which are valuable intermediates in medicinal chemistry. nih.govresearchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles to displace the chloride, forming the corresponding ether derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Sulfur Nucleophiles: Thiols and their corresponding thiolate anions are particularly effective nucleophiles due to the high polarizability of sulfur. libretexts.org They react readily with activated 2-chloropyridines to form 2-thioether derivatives. nih.govchemrxiv.org These reactions often proceed under mild conditions and provide high yields of the substitution products. nih.govchemrxiv.org The resulting thioethers can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity. chemrxiv.org

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group at C2 |

|---|---|---|

| Nitrogen | Primary/Secondary Amines (e.g., Piperazine) | Amino (-NR₂) |

| Oxygen | Alcohols/Phenols (in presence of base) | Ether (-OR) |

| Sulfur | Thiols (e.g., Alkylthiols, Arylthiols) | Thioether (-SR) |

Functionalization at Unsubstituted Positions of the Pyridine Ring

Direct functionalization of the C5 and C6 positions of the this compound ring is challenging. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of both a chloro and a nitro substituent. These electron-withdrawing groups deactivate the ring towards electrophilic aromatic substitution, which is the most common method for functionalizing aromatic systems.

Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are unlikely to occur at the C5 or C6 positions under standard conditions. Alternative strategies, such as directed ortho-metalation, would likely be complicated by the presence of multiple reactive sites and the acidic protons of the cyclopropyl group. Therefore, derivatization at these positions typically requires a multi-step synthetic sequence, potentially involving the initial construction of a pyridine ring that already contains the desired substituents.

Synthesis of Polycyclic and Fused Heterocyclic Systems from the Compound

This compound is a valuable precursor for the synthesis of more complex fused heterocyclic systems. airo.co.in This is typically achieved through a sequence of reactions that first introduces a new functional group at the C2 position, followed by a cyclization step that often involves the C3-nitro group.

A common strategy involves the reduction of the nitro group to an amino group (-NH₂). This transformation introduces a new nucleophilic center on the ring. If the substituent introduced at the C2 position contains an electrophilic site, an intramolecular cyclization can occur to form a new fused ring. For example, a 2-chloro-3-nitropyridine derivative can be reacted with 2-aminopyridine, and subsequent transformations can lead to the synthesis of dipyrido[1,2-a:3,2-e]pyrimidine systems. researchgate.net Another approach involves the reaction of the C2-chloro atom with a nucleophile that also bears a functional group capable of reacting with the C3-nitro (or its reduced amino form) or an adjacent ring position to build a new heterocyclic ring, such as a thieno[2,3-b]pyridine. researchgate.net This approach allows for the construction of a wide array of bicyclic and polycyclic systems with diverse chemical and physical properties. researchgate.netrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-3-nitropyridine |

| 2-amino-3-nitropyridine |

| Piperazine |

| 2-aminopyridine |

| dipyrido[1,2-a:3,2-e]pyrimidine |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyclopropoxy 3 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-4-cyclopropoxy-3-nitropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyridine (B92270) ring protons and the cyclopropoxy substituent. The two aromatic protons on the pyridine ring will appear as doublets, with their specific chemical shifts influenced by the electronic effects of the chloro, nitro, and cyclopropoxy groups. The cyclopropoxy group would be characterized by a multiplet for the methine proton (-O-CH) and two distinct multiplets for the diastereotopic methylene (B1212753) protons (-CH₂-) of the cyclopropyl (B3062369) ring, typically found in the upfield region of the spectrum.

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are diagnostic, reflecting the electron-withdrawing effects of the chlorine and nitro substituents and the electron-donating effect of the cyclopropoxy group. The cyclopropyl carbons, including the methine carbon attached to the oxygen and the two methylene carbons, would appear at characteristic upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures, as direct experimental data is not publicly available. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.20 - 7.40 (d) | - |

| H-6 | 8.10 - 8.30 (d) | - |

| O-CH (cyclopropyl) | 4.00 - 4.20 (m) | - |

| CH₂ (cyclopropyl) | 0.80 - 1.20 (m) | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 135 - 140 |

| C-4 | - | 155 - 160 |

| C-5 | - | 110 - 115 |

| C-6 | - | 145 - 150 |

| O-CH (cyclopropyl) | - | 60 - 65 |

| CH₂ (cyclopropyl) | - | 5 - 10 |

d = doublet, m = multiplet

To confirm the assignments from 1D NMR and establish the connectivity of the molecular framework, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. Key correlations would be observed between the H-5 and H-6 protons of the pyridine ring, and within the cyclopropyl spin system, confirming the connectivity of the methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-5, C-6, and the carbons of the cyclopropoxy group based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the cyclopropoxy protons and the H-5 proton of the pyridine ring, offering insights into the preferred conformation of the cyclopropoxy group relative to the plane of the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would be dominated by characteristic vibrations of the nitro, chloro-pyridine, and cyclopropoxy moieties.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the FT-IR spectrum, typically in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Pyridine Ring: A series of characteristic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Cyclopropoxy Group: The C-H stretching vibrations of the cyclopropyl ring would be observed around 3000-3100 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. The ring breathing mode of the cyclopropyl group is also a characteristic feature.

C-Cl Bond: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Cyclopropyl C-H | Stretch | 3000 - 3100 |

| C-O-C | Stretch | 1200 - 1250 |

| C-Cl | Stretch | 600 - 800 |

While detailed conformational analysis often requires computational modeling in conjunction with experimental data, vibrational spectroscopy can offer preliminary insights. The position and bandwidth of certain vibrational modes, particularly those associated with the cyclopropoxy group and its linkage to the pyridine ring, can be sensitive to conformational changes. By studying the spectra under different conditions (e.g., temperature or solvent), it may be possible to infer information about the rotational freedom and preferred orientation of the cyclopropoxy substituent.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to significantly influence the absorption profile, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The non-bonding electrons on the oxygen of the cyclopropoxy group and the nitrogen of the pyridine ring can participate in n → π* transitions, which are typically weaker and occur at longer wavelengths. The solvent environment can also affect the positions of these absorption maxima, providing further information about the nature of the electronic transitions.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound could be located. To perform an accurate analysis, the mass spectrum of the compound would be required to determine its molecular ion peak and identify the characteristic fragmentation patterns. This would involve the cleavage of the cyclopropyl group, loss of the nitro group, and other fragmentations of the pyridine ring, which would be specific to its unique structure. Without this primary data, a detailed discussion and data table cannot be provided.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Derivatives

There are no published crystal structures for this compound or its derivatives in crystallographic databases. Consequently, a detailed analysis of its solid-state structure is not possible.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles of this compound cannot be determined. These parameters are essential for understanding the molecule's three-dimensional conformation and the steric and electronic effects of the substituents on the pyridine ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

An analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, is contingent on having the crystal structure. This information is crucial for understanding the solid-state properties of the compound, including its melting point and solubility. As no crystallographic data is available, this analysis cannot be performed.

Computational and Theoretical Chemistry Studies on 2 Chloro 4 Cyclopropoxy 3 Nitropyridine

Elucidation of Reaction Mechanisms via Computational Pathways:

While reaction mechanisms for similar chloronitropyridines have been investigated, computational studies detailing the pathways, transition states, and activation energies for reactions involving 2-Chloro-4-cyclopropoxy-3-nitropyridine are absent from the literature. researchgate.netscirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts):

Theoretical predictions of 1H and 13C NMR chemical shifts, often calculated using methods like Gauge-Independent Atomic Orbital (GIAO), are not available. nih.govresearchgate.netliverpool.ac.uk Such predictions are vital for confirming molecular structures determined through synthesis.

Investigation of Electronic Properties and Non-Linear Optical (NLO) Response

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and potential Non-Linear Optical (NLO) properties of organic molecules. For this compound, the electronic properties are largely dictated by the interplay of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups, and the electron-donating cyclopropoxy group attached to the pyridine (B92270) ring.

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the pyridine ring, creating a region of lower electron density. This effect is somewhat counterbalanced by the electron-donating nature of the cyclopropoxy group at the 4-position. This "push-pull" electronic arrangement is a common feature in molecules designed for NLO applications. The intramolecular charge transfer from the electron-donating group to the electron-accepting group is a key factor for a significant NLO response.

In structurally similar compounds, such as other substituted nitropyridines, DFT calculations have been used to determine key electronic parameters. For instance, in 2-chloro-3-nitropyridine (B167233), the nitro group is twisted with respect to the pyridine ring, which can affect the extent of electronic delocalization. nih.govresearchgate.net The introduction of a cyclopropoxy group at the 4-position would likely enhance the electron-donating capacity compared to a simple alkoxy group, potentially leading to a more pronounced intramolecular charge transfer and, consequently, a larger hyperpolarizability (a measure of NLO activity).

Theoretical investigations on related pyridine derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. ias.ac.in A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. It is anticipated that the combination of substituents in this compound would result in a relatively small HOMO-LUMO gap, making it a candidate for further NLO studies.

Computational Analysis of Quantitative Structure-Activity Relationship (QSAR) Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. Several molecular descriptors are calculated to build these models. While no specific experimental or computational QSAR studies on this compound were found, we can analyze the predicted descriptors for the closely related molecule, 2-chloro-3-nitropyridine, and infer the likely properties of the target compound.

For 2-chloro-3-nitropyridine, computational tools provide the following QSAR descriptors:

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 56.03 Ų |

| LogP (octanol-water partition coefficient) | 1.64 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 1 |

Data sourced from computational predictions for 2-chloro-3-nitropyridine. chemscene.comnih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. The value of 56.03 Ų for 2-chloro-3-nitropyridine suggests moderate cell permeability. The addition of a cyclopropoxy group in this compound would increase the TPSA due to the presence of the ether oxygen, likely resulting in a slightly higher value.

The number of rotatable bonds influences a molecule's conformational flexibility. For 2-chloro-3-nitropyridine, there is one rotatable bond between the pyridine ring and the nitro group. In this compound, there would be an additional rotatable bond in the cyclopropoxy group (the C-O bond), increasing the conformational flexibility of the molecule.

Synthetic Utility and Applications in Advanced Organic Synthesis

2-Chloro-4-cyclopropoxy-3-nitropyridine as a Versatile Synthetic Building Block

The structure of this compound inherently positions it as a valuable intermediate for synthetic chemists. The pyridine (B92270) core is a common scaffold in medicinal chemistry and materials science. The substituents on the ring each provide a handle for distinct chemical transformations.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, including amines, alcohols, and thiols. The nitro group at the 3-position can be reduced to an amino group, which can then be further derivatized, for example, through diazotization or acylation. The cyclopropoxy group at the 4-position, while generally more stable, can influence the electronic properties of the pyridine ring and may participate in rearrangement reactions under specific conditions.

A plausible synthetic route to this compound could involve the nucleophilic substitution of a chlorine atom in a precursor like 2,4-dichloro-3-nitropyridine (B57353) with cyclopropanol (B106826). The synthesis of a related compound, 2-chloro-3-nitropyridin-4-ol, has been described from 2,4-dichloro-3-nitropyridine, suggesting the feasibility of such a transformation.

Table 1: Potential Reactions of this compound

| Position | Functional Group | Potential Transformation | Reagents/Conditions |

| 2 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates |

| 3 | Nitro | Reduction | Fe/HCl, H₂/Pd-C, SnCl₂ |

| 4 | Cyclopropoxy | Ether Cleavage (less common) | Strong acids (e.g., HBr, HI) |

| 3 (post-reduction) | Amino | Diazotization, Acylation, Alkylation | NaNO₂/HCl; Acyl chlorides; Alkyl halides |

Role in the Construction of Diverse Heterocyclic Frameworks

The multifunctionality of this compound would make it a valuable precursor for the synthesis of various fused and substituted heterocyclic systems. For instance, the sequential reaction at the chloro and nitro functionalities could lead to the construction of bicyclic and tricyclic scaffolds.

One potential application is in the synthesis of pyridopyrazines, pyridotriazines, or other nitrogen-containing fused rings. Following the reduction of the nitro group to an amine, intramolecular cyclization reactions could be designed to forge new rings. For example, reaction of the resulting 2-chloro-4-cyclopropoxy-pyridin-3-amine with a suitable bifunctional electrophile could lead to the formation of a new heterocyclic ring fused to the pyridine core.

Contribution to the Development of Novel Methodologies for Pyridine Functionalization

While specific methodologies employing this compound are not documented, its unique substitution pattern could inspire the development of new synthetic strategies. The interplay between the electron-withdrawing nitro group and the electron-donating cyclopropoxy group could lead to regioselective reactions that are not observed in simpler pyridine derivatives.

For instance, the presence of the cyclopropoxy group might influence the regioselectivity of metal-catalyzed cross-coupling reactions at the C-Cl bond or potentially activate other positions on the pyridine ring for C-H functionalization. Research in this area could expand the toolbox of synthetic chemists for modifying pyridine scaffolds.

Precursor for Complex Molecular Architectures in Academic Research Contexts

In academic research, the pursuit of novel molecular architectures with unique properties is a constant endeavor. This compound could serve as a starting point for the synthesis of complex natural product analogues or novel materials. The cyclopropyl (B3062369) group, in particular, is a motif of interest in medicinal chemistry due to its ability to introduce conformational rigidity and modulate metabolic stability.

The synthesis of molecules incorporating the 4-cyclopropoxy-3-nitropyridine scaffold could be explored for their potential biological activity or unique photophysical properties. The combination of the electron-rich cyclopropoxy group and the electron-deficient nitropyridine core could result in interesting electronic properties relevant to materials science.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements in the Compound's Chemistry

Direct and extensive research on 2-Chloro-4-cyclopropoxy-3-nitropyridine is not widely documented in publicly available literature. However, a significant amount can be inferred from the well-established chemistry of related chloronitropyridine and alkoxy-substituted pyridine (B92270) compounds. The key structural features of the target molecule are a pyridine ring, a chloro substituent at the 2-position, a nitro group at the 3-position, and a cyclopropoxy group at the 4-position.

The pyridine ring itself imparts a degree of aromatic stability, while the nitrogen atom influences the electron distribution, making the ring generally electron-deficient. nih.govnih.gov This electron deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. The positioning of the nitro group at the 3-position and the chloro group at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The chlorine atom at the 2-position is a good leaving group in such reactions.

The cyclopropoxy group at the 4-position is an interesting feature. While alkoxy groups are typically electron-donating through resonance, the strained cyclopropyl (B3062369) ring can exhibit unique electronic effects. The synthesis of this compound would likely proceed via the nucleophilic substitution of a more reactive precursor, such as 2,4-dichloro-3-nitropyridine (B57353), with cyclopropanol (B106826) or a cyclopropoxide salt. This type of reaction is a standard method for the preparation of alkoxy-substituted pyridines.

While specific achievements related to this compound are not explicitly detailed in the literature, the collective knowledge of pyridine chemistry provides a solid foundation for understanding its probable reactivity and potential as a synthetic intermediate.

Identification of Unexplored Avenues for Synthetic Innovation

The presumed synthesis of this compound from 2,4-dichloro-3-nitropyridine presents several avenues for synthetic innovation. Key areas for exploration include:

Optimization of Reaction Conditions: A systematic study of reaction conditions for the selective monosubstitution of 2,4-dichloro-3-nitropyridine with cyclopropoxide is a primary area for investigation. This would involve screening various bases, solvents, and temperature profiles to maximize the yield and purity of the desired product while minimizing the formation of the disubstituted byproduct and other side reactions.

Alternative Synthetic Routes: Exploring alternative synthetic pathways could lead to more efficient and scalable processes. This might include the development of novel methods for the direct cyclopropoxylation of a suitable pyridine precursor or the construction of the substituted pyridine ring from acyclic precursors.

Microwave-Assisted and Flow Chemistry Approaches: The application of modern synthetic technologies such as microwave irradiation and continuous flow chemistry could offer significant advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles for the synthesis of this and related compounds.

"Green" Chemistry Approaches: The development of more environmentally benign synthetic methods, for instance, using greener solvents or catalyst systems, represents a significant and important challenge in contemporary organic synthesis. marketpublishers.com

Potential for Advanced Mechanistic Studies and Refined Computational Modeling

The reactivity of this compound in nucleophilic aromatic substitution reactions is a fertile ground for detailed mechanistic studies. The interplay of the electronic effects of the nitro, chloro, and cyclopropoxy groups on the pyridine ring presents an intriguing system for both experimental and computational investigation.

Kinetic and Mechanistic Studies: Detailed kinetic studies of the substitution of the 2-chloro group by various nucleophiles would provide valuable insights into the reaction mechanism. nih.gov This could involve determining reaction rates, activation parameters, and the influence of solvent and catalyst on the reaction pathway. Such studies would help to elucidate whether the reaction proceeds through a classical SNAr mechanism involving a Meisenheimer intermediate or a concerted pathway. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the structure and reactivity of this compound. nih.gov Such studies can predict the electron distribution, molecular orbital energies, and transition state geometries for various reactions. researchgate.net This computational data can complement experimental findings and provide a deeper understanding of the factors governing the compound's reactivity. Refined computational models could also be used to predict the outcomes of reactions with different nucleophiles, thereby guiding synthetic efforts.

Emerging Applications as a Platform for Future Organic Synthesis Research

The functional group array of this compound makes it a versatile platform for the synthesis of more complex molecules. The reactive 2-chloro position can be displaced by a wide range of nucleophiles, including amines, thiols, and carbon nucleophiles, to introduce further molecular diversity. The nitro group can be reduced to an amino group, which can then be further functionalized.

This versatility opens up possibilities for its use in the synthesis of:

Novel Heterocyclic Scaffolds: The compound can serve as a starting material for the construction of fused heterocyclic systems, which are often found in biologically active molecules.

Libraries for Drug Discovery: The ability to easily modify the molecule at multiple positions makes it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. Pyridine-containing compounds are known to exhibit a wide range of biological activities. rsc.org

Probes for Chemical Biology: Tailored derivatives of this compound could be synthesized to serve as molecular probes to study biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-cyclopropoxy-3-nitropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of chloro-nitropyridine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, substituting a leaving group (e.g., chlorine) with cyclopropoxide under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is a plausible route . Optimization may include varying catalysts (e.g., CuI for Ullmann-type couplings), temperature gradients (40–80°C), and solvent polarity (DMF, THF) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropoxy group integration .

- HPLC-MS for purity assessment, using a C18 column with acetonitrile/water mobile phase .

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as demonstrated for analogous nitro-pyridine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-approved N95 respirators or SCBA in case of aerosolization .

- Waste Disposal : Segregate contaminated waste and consult certified hazardous waste services for halogenated nitro compounds .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and identify electrophilic centers (e.g., C-2 and C-6 positions on the pyridine ring). Compare activation energies for substitution at different sites using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies under varying pH and solvent conditions .

Q. What strategies resolve contradictions in reported stability data for nitro-pyridine derivatives under acidic conditions?

- Methodological Answer :

- Controlled Stability Studies : Replicate conditions (e.g., 0.1M HCl, 25°C) and monitor degradation via UV-Vis spectroscopy (λ = 300–400 nm for nitro groups).

- Mechanistic Probes : Use isotopically labeled compounds (e.g., ¹⁵N-nitropyridine) to track nitro group reduction pathways.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-Chloro-3-methyl-5-nitropyridine) to identify substituent effects .

Q. How can researchers design experiments to evaluate the bioactivity of this compound as a potential enzyme inhibitor?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known nitro-heterocycle interactions (e.g., cytochrome P450, nitroreductases).

- Assay Development : Use fluorescence-based assays to measure inhibition kinetics (IC₅₀). Include controls with unsubstituted pyridine analogs to isolate cyclopropoxy effects.

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., varying nitro positions) and correlate changes with activity data .

Notes for Rigorous Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.